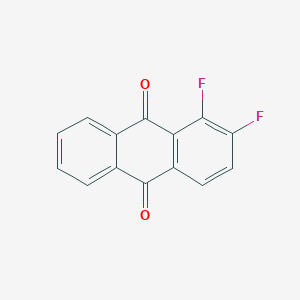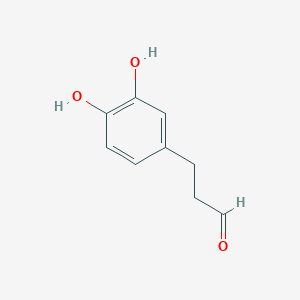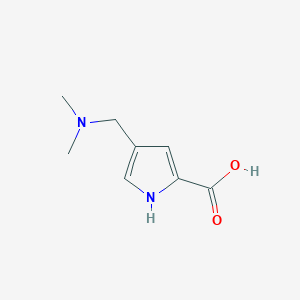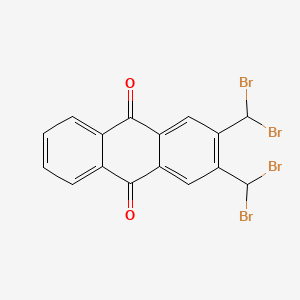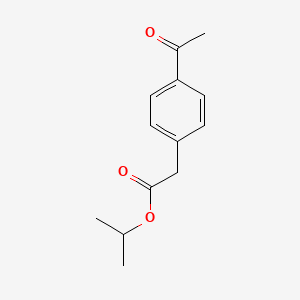
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and fluorene.
Chlorination: The first step involves the chlorination of fluorene to introduce a chlorine atom at the 3-position. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Acylation: The chlorinated fluorene undergoes Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the 3,4-dichlorophenyl group at the 2-position of the fluorene ring.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the fluorenone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or nitro compounds.
Applications De Recherche Scientifique
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenyl)-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-9h-fluoren-9-one: Similar structure but lacks the 3,4-dichlorophenyl group.
2-Phenyl-9h-fluoren-9-one: Similar structure but lacks the chlorine atoms.
Uniqueness
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is unique due to the presence of both the 3-chloro and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7145-64-4 |
|---|---|
Formule moléculaire |
C19H9Cl3O |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
3-chloro-2-(3,4-dichlorophenyl)fluoren-9-one |
InChI |
InChI=1S/C19H9Cl3O/c20-16-6-5-10(7-18(16)22)13-8-15-14(9-17(13)21)11-3-1-2-4-12(11)19(15)23/h1-9H |
Clé InChI |
LSYUQLMBZJRJKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


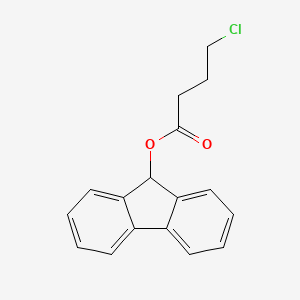
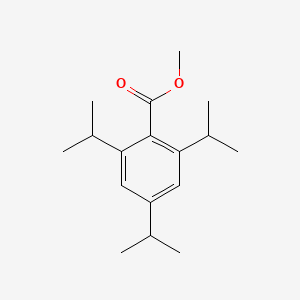
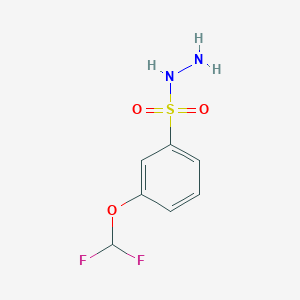
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
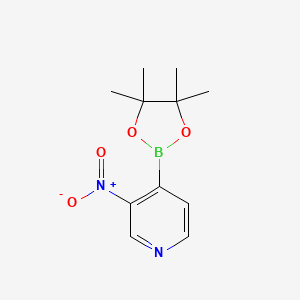
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
